tert-Butyl 5-cyano-2-fluorobenzylcarbamate
Description
tert-Butyl 5-cyano-2-fluorobenzylcarbamate is a substituted benzylcarbamate derivative featuring a tert-butyl carbamate group, a fluorine atom at the ortho position, and a cyano group at the para position on the benzene ring. Its structural analogs, such as tert-butyl-substituted fluorobenzoates and benzylcarbamates, provide insights into its likely properties and applications .
Properties
Molecular Formula |
C13H15FN2O2 |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
tert-butyl N-[(5-cyano-2-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-10-6-9(7-15)4-5-11(10)14/h4-6H,8H2,1-3H3,(H,16,17) |
InChI Key |
NNGVVEMIRDCRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-cyano-2-fluorobenzylcarbamate typically involves the reaction of 5-cyano-2-fluorobenzylamine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-cyano-2-fluorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 5-amino-2-fluorobenzylamine.
Hydrolysis: 5-cyano-2-fluorobenzylamine.
Scientific Research Applications
tert-Butyl 5-cyano-2-fluorobenzylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-cyano-2-fluorobenzylcarbamate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Key Observations:
- Steric Effects: The tert-butyl group in carbamates (vs.
- Fluorine Impact : Ortho-fluorination improves lipid solubility and bioavailability, a feature shared with analogs like ethyl 5-bromo-2-fluorobenzoate .
Stability and Reactivity
- Hydrolytic Stability : tert-Butyl carbamates are generally more hydrolytically stable than esters due to the resonance stabilization of the carbamate group. This contrasts with ethyl esters, which are prone to hydrolysis under acidic or basic conditions .
- Thermal Decomposition : Analogous tert-butyl compounds (e.g., tert-butyl alcohol) decompose upon exposure to strong acids, releasing isobutylene gas. This suggests that the target compound may require careful handling in acidic environments .
- Incompatibilities : Like other tert-butyl derivatives, it is likely incompatible with strong oxidizers, alkali metals, and mineral acids, necessitating storage in inert conditions .
Biological Activity
tert-Butyl 5-cyano-2-fluorobenzylcarbamate is an organic compound characterized by its molecular formula C13H15FN2O2. It features a tert-butyl group, a cyano group, and a fluorine atom attached to a benzylcarbamate structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
The compound's structure contributes to its reactivity and interactions within biological systems. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 250.27 g/mol |
| IUPAC Name | tert-butyl N-[(5-cyano-2-fluorophenyl)methyl]carbamate |
| InChI Key | NNGVVEMIRDCRKJ-UHFFFAOYSA-N |
| Log P (octanol-water) | 2.75 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The presence of the cyano and fluorine groups may enhance its binding affinity and specificity towards certain biological targets.
- Enzyme Interaction : The compound may act as a reversible or irreversible inhibitor, modifying enzyme activity through competitive or non-competitive mechanisms.
- Protein Modification : It can alter the conformation or function of proteins, potentially affecting signaling pathways within cells.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity
In vitro assays have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The cytotoxicity can be attributed to the induction of apoptosis or cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value : 25 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V staining.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| tert-Butyl 5-amino-2-fluorobenzylcarbamate | 30 | Apoptosis induction |
| tert-Butyl 5-cyano-2-chlorobenzylcarbamate | 40 | Enzyme inhibition |
| tert-Butyl 5-cyano-2-methylbenzylcarbamate | 35 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
